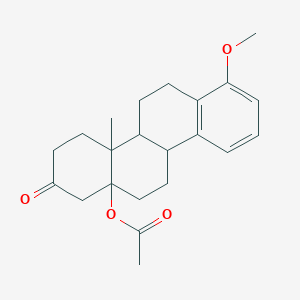
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate is a complex organic compound with a unique structure. It belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its multiple ring structure and various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate typically involves multiple steps, including the formation of the chrysenes core and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its polycyclic structure may allow it to intercalate with DNA or interact with proteins, making it a candidate for drug development studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the treatment of certain diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparación Con Compuestos Similares
Similar Compounds
Chrysene: A simpler polycyclic aromatic hydrocarbon with a similar core structure but lacking the functional groups present in (1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with a different arrangement of rings and functional groups.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings, structurally related but simpler than the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
115002-73-8 |
|---|---|
Fórmula molecular |
C22H28O4 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(1-methoxy-10a-methyl-8-oxo-5,6,7,9,10,10b,11,12-octahydro-4bH-chrysen-6a-yl) acetate |
InChI |
InChI=1S/C22H28O4/c1-14(23)26-22-12-10-17-16-5-4-6-20(25-3)18(16)7-8-19(17)21(22,2)11-9-15(24)13-22/h4-6,17,19H,7-13H2,1-3H3 |
Clave InChI |
JVKYKDNHRIEHDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC12CCC3C(C1(CCC(=O)C2)C)CCC4=C3C=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)

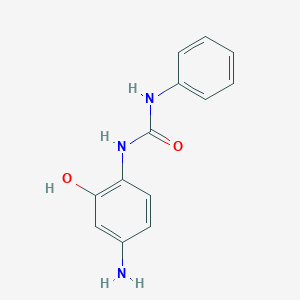
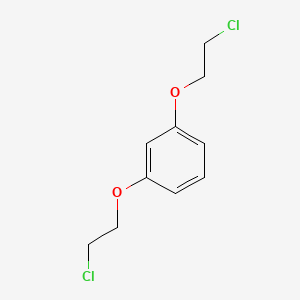
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)

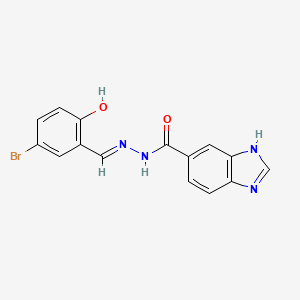
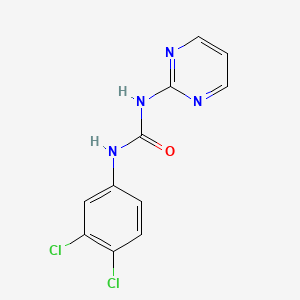
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
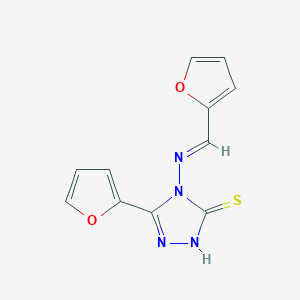
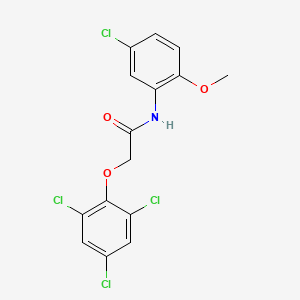
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
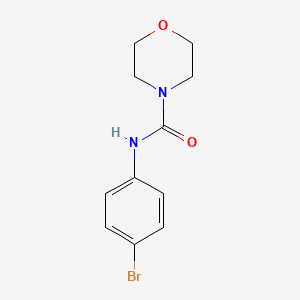
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
